molecular formula C6H5KN2O2S B2802332 Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1909327-39-4

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2802332
CAS RN: 1909327-39-4
M. Wt: 208.28
InChI Key: WYKWRYUCJQNWKL-UHFFFAOYSA-M
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Description

Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C6H5KN2O2S . It has a molecular weight of 208.28 .


Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-thiadiazoles, involves the reaction of hydrazonoyl halides with alkyl carbothioates . A specific synthesis process for Potassium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is not available in the retrieved data.

Scientific Research Applications

Heterocyclic Derivatives and Pharmacological Properties

  • Synthesis and Pharmacological Evaluation: This research focuses on synthesizing heterocyclic derivatives from cyclopropane dicarboxylic acid, including thiadiazole compounds, which exhibit a wide range of biological activities such as antimicrobial and anti-inflammatory properties (Kumar & Panwar, 2015).

Structural and Synthetic Studies

  • Synthesis of Thiadiazoles and 1,2,4-Triazoles: This paper details the synthesis of new heterocyclic derivatives of cyclopropane dicarboxylic acid, focusing on thiadiazole and 1,2,4-triazole moieties (Sharba et al., 2005).
  • Synthesis of Novel Imidazo Thiadiazole Derivatives: This study involves preparing 2-cyclopropylimidazo thiadiazole derivatives and evaluating their anticancer activity, highlighting the potential of these compounds in cancer treatment (Noolvi et al., 2011).
  • Synthesis of Substituted Triazoles and Thiadiazoles: This research discusses the cyclization of certain thiosemicarbazides to produce novel heterocyclic compounds, including triazoles and thiadiazoles (Hovsepian et al., 2004).

Miscellaneous Applications

  • Sulfuric Acid-Induced Thiol Oxidation: A study on the cyclization of a particular dithiocarbazate with sulfuric acid, leading to the formation of thiadiazole derivatives (Alanazi et al., 2014).
  • Synthesis of Heterocycles from Arylation Products: This paper covers the synthesis of thiadiazole, oxadiazole, and triazolo thiadiazole derivatives from arylated furan compounds, showcasing the versatility of these heterocyclic compounds in synthesis (Gorak et al., 2009).

properties

IUPAC Name

potassium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S.K/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKWRYUCJQNWKL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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